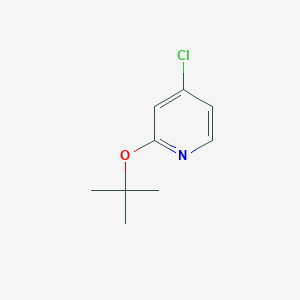

2-(tert-Butoxy)-4-chloropyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-[(2-methylpropan-2-yl)oxy]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCAYRMOGSDYNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC=CC(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744692 | |

| Record name | 2-tert-Butoxy-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346809-06-0 | |

| Record name | 2-tert-Butoxy-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 2-(tert-Butoxy)-4-chloropyridine

The following is an in-depth technical monograph on 2-(tert-Butoxy)-4-chloropyridine (CAS 1346809-06-0), structured for researchers and drug development professionals.

CAS: 1346809-06-0

Formula: C

Executive Summary

2-(tert-Butoxy)-4-chloropyridine is a specialized heterocyclic building block primarily utilized in medicinal chemistry as a masked equivalent of 4-chloro-2-pyridone . Its strategic value lies in the orthogonality of its functional groups: the C4-chlorine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the tert-butoxy group at C2 acts as an acid-labile protecting group. Upon acidic hydrolysis, this moiety reveals the 2-pyridone pharmacophore, a privileged scaffold in kinase inhibitors (e.g., p38 MAP kinase, MEK) and other bioactive small molecules.

This guide details the regioselective synthesis, chemical reactivity, and experimental protocols required to utilize this compound effectively in high-value organic synthesis.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | 220–225 °C (Predicted at 760 mmHg) |

| Density | 1.1 ± 0.1 g/cm³ |

| Solubility | Soluble in DCM, THF, EtOAc; insoluble in water |

| Stability | Stable under basic/neutral conditions; hydrolyzes in strong acid |

| Storage | 2–8 °C, inert atmosphere (Ar/N₂), desiccated |

Synthetic Pathways & Regioselectivity[5][7][9][10][11]

The synthesis of 2-(tert-butoxy)-4-chloropyridine presents a classic regioselectivity challenge in nucleophilic aromatic substitution (S

The Regioselectivity Paradox

In 2,4-dichloropyridine, the C4 position is generally more electrophilic than C2 due to the para-like resonance contribution from the pyridine nitrogen. Consequently, reaction with potassium tert-butoxide (KOt-Bu) typically yields the unwanted isomer, 4-(tert-butoxy)-2-chloropyridine , as the major product.

The Solution: Fluorine Activation

To invert this selectivity and target the C2 position, the 2-fluoro-4-chloropyridine scaffold is employed. The high electronegativity of the fluorine atom at C2 significantly lowers the energy of the transition state (Meisenheimer complex) at that position, making it orders of magnitude more reactive towards S

Reaction Scheme

This route ensures >95% regioselectivity for the C2-alkoxy product.

Experimental Protocol: Regioselective Synthesis

Objective: Preparation of 2-(tert-Butoxy)-4-chloropyridine on a multigram scale. Prerequisites: All glassware must be flame-dried; reagents handled under Nitrogen/Argon.

Materials

-

Substrate: 2-Fluoro-4-chloropyridine (1.0 equiv)

-

Nucleophile: Potassium tert-butoxide (1.1 equiv, 1.0 M in THF)

-

Solvent: Anhydrous Tetrahydrofuran (THF)[2]

-

Quench: Saturated aqueous NH

Cl

Step-by-Step Methodology

-

Setup: Charge a 3-neck round-bottom flask with 2-fluoro-4-chloropyridine (10.0 g, 76.0 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice/water bath.

-

Addition: Add the solution of KOt-Bu (83.6 mL, 1.0 M in THF) dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain internal temperature < 5 °C to prevent side reactions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (23 °C). Stir for 2–4 hours.

-

Monitoring: Monitor by TLC (10% EtOAc/Hexanes) or LC-MS. The starting material (2-F-4-Cl-Py) should be consumed; the product peak will appear less polar.

-

Workup: Quench the reaction by slow addition of sat. NH

Cl (50 mL).[3] Dilute with water (50 mL) and extract with Ethyl Acetate (3 × 75 mL). -

Purification: Wash combined organics with brine, dry over anhydrous Na

SO -

Isolation: Purify the residue via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes) to yield the title compound as a clear oil.

Yield Expectation: 85–92%.

Reactivity & Applications in Drug Discovery

The utility of CAS 1346809-06-0 stems from its divergent reactivity, allowing it to serve as a pivot point in SAR (Structure-Activity Relationship) studies.

A. C4-Functionalization (Cross-Coupling)

The chlorine atom at C4 is deactivated relative to 2-chloropyridine but remains active enough for Palladium-catalyzed couplings.

-

Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

-

Catalyst: Pd(dppf)Cl

or Pd -

Base: K

PO

-

-

Buchwald-Hartwig: Introduces amine substituents (e.g., morpholine, piperazine).

-

Ligands: BINAP or BrettPhos are required due to the electron-rich nature of the tert-butoxy ring.

-

B. Deprotection to 2-Pyridone

The tert-butyl group is cleaved under acidic conditions to generate the 2-pyridone tautomer. This is often the final step in a synthesis sequence.

-

Conditions: TFA/DCM (1:1) at RT or HCl (4M in Dioxane).

-

Mechanism: Acid-catalyzed E1 elimination of isobutylene.

Visualization of Chemical Logic

Figure 1: Synthetic workflow illustrating the conversion of 2-fluoro-4-chloropyridine to the target intermediate and its subsequent application in generating 2-pyridone scaffolds.

Safety & Handling

-

Potassium tert-butoxide: Highly moisture-sensitive and corrosive. Handle in a fume hood.

-

2-Fluoro-4-chloropyridine: Irritant. Avoid contact with skin and eyes.

-

Waste Disposal: Aqueous layers from the workup contain fluoride salts; dispose of according to halogenated waste protocols.

References

- Loudon, G. M., & Parham, F. M. (2009). Organic Chemistry. Roberts and Company Publishers.

-

Synthesis of 2-Alkoxypyridines via Fluorine Displacement

-

Schlosser, M., et al. (2005). "Site-Selective Substitution of Polyhalogenated Pyridines." Journal of Organic Chemistry, 70(6), 2494–2502. [Link]

-

- Use of tert-Butyl Group as a Masked 2-Pyridone: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protection of hydroxypyridines).

-

Cross-Coupling of Chloropyridines

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Sources

2-tert-butoxy-4-chloropyridine chemical structure and properties

The following technical guide details the chemical structure, synthesis, and applications of 2-tert-butoxy-4-chloropyridine , a specialized heterocyclic building block.

A Strategic Intermediate for Masked Pyridone Synthesis and C4-Functionalization

Executive Summary

2-tert-butoxy-4-chloropyridine (CAS: 1346809-06-0) is a bifunctional pyridine scaffold widely employed in medicinal chemistry.[1] It serves two distinct strategic roles:

-

Electrophilic Handle: The chlorine atom at the C4 position allows for regioselective Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to install aryl, heteroaryl, or amino groups.

-

Masked Pyridone: The tert-butoxy group at the C2 position acts as a robust protecting group for the 2-pyridone moiety. It is stable under basic coupling conditions but can be cleaved quantitatively under acidic conditions to reveal the 4-substituted-2-pyridone pharmacophore, a motif prevalent in kinase inhibitors and other bioactive molecules.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Data |

| Chemical Name | 2-tert-butoxy-4-chloropyridine |

| CAS Number | 1346809-06-0 |

| Molecular Formula | C |

| Molecular Weight | 185.65 g/mol |

| Structure | Pyridine ring substituted with -Cl at C4 and -OC(CH |

| Physical State | Colorless to pale yellow liquid (at RT) |

| Boiling Point | ~215 °C (Predicted at 760 mmHg) |

| Density | 1.1 ± 0.1 g/cm³ |

| Solubility | Soluble in CH |

| Stability | Stable to base; Labile to strong acids (TFA, HCl) |

Synthetic Routes & Regioselectivity Analysis[7][8][9][10]

The synthesis of 2-tert-butoxy-4-chloropyridine requires careful consideration of regioselectivity rules in Nucleophilic Aromatic Substitution (S

The Regioselectivity Challenge

Direct alkoxylation of 2,4-dichloropyridine with potassium tert-butoxide (t-BuOK) typically yields the undesired isomer, 4-tert-butoxy-2-chloropyridine . This occurs because the C4 position in pyridine is more electrophilic than C2 due to the greater stabilization of the Meisenheimer intermediate when the negative charge resides on the nitrogen (para-like resonance).

The Preferred Route: Fluorine-Directed S Ar

To invert this selectivity and obtain the target 2-tert-butoxy isomer, the starting material must be 2-fluoro-4-chloropyridine .

-

Mechanism: The high electronegativity of fluorine makes the C2-F bond significantly more reactive toward nucleophiles than the C4-Cl bond (

). -

Protocol: Reaction of 2-fluoro-4-chloropyridine with t-BuOK in THF at 0°C

RT results in exclusive displacement of the C2-fluoride.

Figure 1: Regiochemical divergence in the synthesis of alkoxy-chloropyridines. The use of the fluoro-precursor is critical for obtaining the 2-alkoxy isomer.

Experimental Protocols

Protocol A: Synthesis of 2-tert-butoxy-4-chloropyridine

Objective: Preparation of the target scaffold from 2-fluoro-4-chloropyridine.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Reagent Prep: Charge the flask with 2-fluoro-4-chloropyridine (1.0 equiv, e.g., 5.0 g) and anhydrous THF (10 mL/g). Cool the solution to 0 °C in an ice bath.

-

Addition: Add a solution of potassium tert-butoxide (1.1 equiv, 1.0 M in THF) dropwise over 20 minutes. The solution may turn slightly yellow.

-

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2 hours. Monitor by TLC (10% EtOAc/Hexanes) or LCMS for disappearance of starting material.

-

Workup: Quench with saturated aqueous NH

Cl. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over Na -

Purification: Purify via flash column chromatography (SiO

, 0-10% EtOAc in Hexanes) to yield the product as a clear oil.

Protocol B: General Suzuki Coupling at C4

Objective: Functionalization of the C4-Cl handle while retaining the C2-OtBu group.

-

Mix: In a vial, combine 2-tert-butoxy-4-chloropyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K

CO -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

-

Catalyst: Add Pd(dppf)Cl

(5 mol%). -

Heat: Seal and heat to 90 °C for 4-12 hours.

-

Result: The C4-Cl bond is replaced by C4-Aryl. The bulky tert-butoxy group remains intact, preventing N-coordination to the catalyst.

Protocol C: Acidic Deprotection to 2-Pyridone

Objective: Revealing the pharmacophore.

-

Dissolve: Dissolve the C4-substituted intermediate in DCM .

-

Acidify: Add Trifluoroacetic acid (TFA) (10-20 equiv) or 4M HCl in Dioxane.

-

React: Stir at RT for 2-4 hours. The tert-butyl cation is eliminated (often trapped by silanes if added, or evolved as isobutylene).

-

Isolate: Concentrate to dryness. The residue is the 4-substituted-2(1H)-pyridone .

Reactivity Profile & Structural Analysis

The utility of 2-tert-butoxy-4-chloropyridine stems from the electronic interplay between its substituents:

-

Steric Shielding: The bulky tert-butyl group shields the pyridine nitrogen. This reduces the basicity of the nitrogen (

decreases), which minimizes catalyst poisoning during Palladium-catalyzed cross-couplings. -

Electronic Activation: The alkoxy group is electron-donating by resonance (+M), which deactivates the ring slightly towards further nucleophilic attack but activates it for electrophilic aromatic substitution (though rarely used in this context).

-

Orthogonal Reactivity: The C4-Cl bond reacts under basic/neutral conditions (Pd catalysis), while the C2-OtBu bond reacts under acidic conditions. This orthogonality allows for complex library synthesis.

Figure 2: The standard medicinal chemistry workflow utilizing the scaffold's orthogonal reactivity.

Safety & Handling

-

Hazards: 2-tert-butoxy-4-chloropyridine is an irritant to eyes, skin, and the respiratory system.

-

Reactivity: Avoid contact with strong oxidizing agents.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). While the tert-butoxy group is relatively stable, prolonged exposure to acidic moisture can lead to slow hydrolysis to the pyridone.

-

Spill: Absorb with inert material (sand, vermiculite) and dispose of as hazardous chemical waste.

References

-

GuideChem. (2025). 2-tert-butoxy-4-chloropyridine Chemical Properties and CAS 1346809-06-0. Retrieved from

-

Royal Society of Chemistry. (2020). Regioselectivity in Nucleophilic Aromatic Substitution of Pyridines. Organic & Biomolecular Chemistry. Retrieved from

-

BenchChem. (2025).[3][2][4] Application Notes: Potassium tert-Butoxide in Pharmaceutical Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-(tert-Butyl)-2-chloropyridine (Isomer Comparison). Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: Chloropyridine Derivatives. Retrieved from

Sources

Technical Monograph: 4-Chloro-2-(1,1-dimethylethoxy)pyridine

This is a comprehensive technical guide for 4-Chloro-2-(1,1-dimethylethoxy)pyridine , structured for researchers and drug development professionals.

Scaffold Analysis, Synthetic Architecture, and Medicinal Utility [1]

Executive Summary

4-Chloro-2-(1,1-dimethylethoxy)pyridine (CAS: 1346809-06-0 ), commonly referred to as 4-chloro-2-tert-butoxypyridine , is a specialized heterocyclic building block. It serves as a critical "masked" intermediate in the synthesis of 2-pyridone-based pharmacophores. Its molecular design offers orthogonal reactivity: the C4-chlorine atom is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-tert-butoxy group acts as an acid-labile protecting group for the 2-pyridone moiety. This guide details its physicochemical profile, regioselective synthesis, and application in high-value drug discovery workflows.

Physicochemical Profile

| Property | Data |

| IUPAC Name | 4-chloro-2-(2-methylpropan-2-yl)oxypyridine |

| Common Name | 4-Chloro-2-tert-butoxypyridine |

| CAS Number | 1346809-06-0 |

| Molecular Formula | C |

| Molecular Weight | 185.65 g/mol |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| LogP (Predicted) | ~3.5 (Highly Lipophilic due to t-butyl group) |

| pKa (Conjugate Acid) | ~2.0 (Pyridine nitrogen is less basic due to alkoxy induction) |

Synthetic Architecture & Regioselectivity

The Regioselectivity Challenge

Synthesizing 2-alkoxy-4-chloropyridines presents a classic regioselectivity problem. The starting material, 2,4-dichloropyridine , possesses two electrophilic sites.

-

C4 Position: Generally more reactive toward nucleophilic aromatic substitution (S

Ar) due to lower steric hindrance and para-like electronic activation. -

C2 Position: Activated by the adjacent ring nitrogen but often secondary to C4 in reaction kinetics with bulky nucleophiles like potassium tert-butoxide (KOtBu).

Direct reaction of 2,4-dichloropyridine with KOtBu typically yields a mixture favoring the 4-tert-butoxy-2-chloropyridine isomer. To selectively target the 2-tert-butoxy isomer, a "leaving group differentiation" strategy is employed.

High-Fidelity Synthesis: The Fluoro-Switch Strategy

To guarantee regioselectivity at C2, the 2-fluoro-4-chloropyridine intermediate is utilized. The fluorine atom at C2 is significantly more labile toward S

Workflow Diagram

Figure 1: Synthetic pathways comparing direct alkoxylation (low selectivity) vs. the fluoro-switch method (high selectivity).

Mechanistic Utility in Drug Discovery

The "Masked" Pyridone Scaffold

The tert-butoxy group is not merely a structural feature; it is a strategic protecting group. Many bioactive molecules (e.g., p38 MAP kinase inhibitors) contain a 2-pyridone core.

-

Lipophilicity: The t-Bu group increases solubility in organic solvents during intermediate steps (Suzuki couplings), facilitating purification.

-

Orthogonality: It withstands basic conditions (coupling reactions) but cleaves quantitatively under acidic conditions to reveal the pyridone.

Functionalization Workflow

Figure 2: The standard medicinal chemistry workflow converting the chloro-alkoxy scaffold into a functionalized pyridone.

Experimental Protocols

Protocol A: Synthesis via 2-Fluoro Intermediate

Note: This protocol maximizes regioselectivity.

-

Halex Reaction: Charge a vessel with 2,4-dichloropyridine (1.0 eq), anhydrous KF (3.0 eq), and 18-crown-6 (0.1 eq) in sulfolane. Heat to 160°C for 12 hours. Distill the product to obtain 2-fluoro-4-chloropyridine .

-

Alkoxylation: Dissolve 2-fluoro-4-chloropyridine (1.0 eq) in anhydrous THF at 0°C.

-

Addition: Slowly add Potassium tert-butoxide (KOtBu) (1.1 eq) as a 1M solution in THF. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

-

Workup: After 1 hour, quench with saturated NH

Cl. Extract with Ethyl Acetate.[2][3] -

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The product elutes as a colorless oil/solid.

Protocol B: Acidic Deprotection (t-Bu to Pyridone)

Self-Validating Step: The disappearance of the strong t-butyl singlet (~1.6 ppm) in

-

Dissolution: Dissolve the coupled intermediate (e.g., 4-aryl-2-tert-butoxypyridine) in DCM.

-

Acidolysis: Add Trifluoroacetic acid (TFA) (10 eq) dropwise at room temperature.

-

Monitoring: Stir for 2–4 hours. Monitor by TLC (product will be significantly more polar).

-

Isolation: Concentrate in vacuo. Neutralize with NaHCO

if necessary, or isolate as the pyridone salt.

References

-

Royal Society of Chemistry . Regioselectivity in SNAr reactions of 2,4-dichloropyridine. Chemical Communications. Available at: [Link]

-

National Institutes of Health (NIH) . PubChem Compound Summary: 4-tert-butyl-2-chloropyridine (Isomer Comparison). Available at: [Link]

-

Organic Syntheses . Preparation of Pyridine Derivatives via SNAr. Org. Synth. Coll. Vol. X. Available at: [Link]

Sources

2-Alkoxy-4-Halopyridine Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary

The 2-alkoxy-4-halopyridine scaffold represents a "privileged structure" in modern drug discovery, offering a unique combination of electronic modulation, solubility enhancement, and orthogonal reactivity. Unlike simple pyridines, the 2-alkoxy substituent disrupts the aromaticity slightly while serving as a hydrogen bond acceptor, often improving the pharmacokinetic (PK) profile of lipophilic drug candidates. The 4-halogen moiety serves as a reliable handle for palladium-catalyzed cross-coupling, allowing for the rapid generation of diverse libraries.

This guide provides a rigorous analysis of the synthetic accessibility, regiochemical challenges, and strategic application of these building blocks.[1] It is designed to move beyond basic textbook definitions, offering field-proven protocols and mechanistic insights for the practicing medicinal chemist.

Part 1: Structural & Electronic Properties

The "Magic Methyl" Effect Equivalent

In medicinal chemistry, the "Magic Methyl" effect refers to the profound potency boost often seen when a methyl group is added to a molecule. The 2-alkoxy group (often methoxy or ethoxy) on a pyridine ring offers a similar, yet distinct, advantage:

-

Lipophilicity Modulation: The alkoxy group increases logP compared to a free hydroxyl (pyridone) but maintains better water solubility than a 2-alkyl pyridine due to the oxygen's lone pair availability.

-

Conformational Locking: The 2-alkoxy group often adopts a specific conformation planar to the ring to maximize resonance (

), which can pre-organize the molecule for receptor binding. -

Basicity Tuning: The pyridine nitrogen in 2-alkoxypyridines is less basic than in unsubstituted pyridine due to the inductive withdrawal of the oxygen, but this is counterbalanced by resonance donation. This often results in a pKa range (2–4) that reduces non-specific protein binding compared to more basic pyridines.

The Reactivity Vector

The 2-alkoxy-4-halopyridine scaffold is designed for Orthogonal Functionalization :

-

C4-Position (Halogen): Highly reactive in Pd-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the pyridine ring activates the C4-halogen toward oxidative addition.

-

C2-Position (Alkoxy): Generally stable under cross-coupling conditions but can be hydrolyzed to the pyridone under strong acidic conditions (e.g., HBr/AcOH), serving as a "masked" polar group.

-

C3-Position: Accessible via Directed Ortho Metalation (DoM) if the C4-halogen is robust (e.g., Cl), directed by the C2-alkoxy group.

Part 2: Strategic Synthesis & Regioselectivity[2]

The synthesis of 2-alkoxy-4-halopyridines is deceptively simple. A naive approach often leads to regioisomeric mixtures.

The Trap: 2,4-Dihalopyridines

A common error is attempting direct nucleophilic aromatic substitution (

-

The Problem: In 2,4-dichloropyridine, the C4-position is kinetically more reactive toward nucleophiles.[1] The Meisenheimer intermediate formed by attack at C4 allows the negative charge to reside on the ring nitrogen (para-like resonance), which is more stabilizing than the ortho-like resonance from C2 attack.[1]

-

The Result: Reaction with NaOMe typically yields 4-methoxy-2-chloropyridine (the wrong isomer) as the major product.

The Solution: O-Alkylation of 2-Pyridones

The most reliable route to high-purity 2-alkoxy-4-halopyridines is the O-alkylation of 4-halo-2-pyridones . However, 2-pyridones are ambident nucleophiles; they can react at the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).[2]

Mechanism of Control: The "Silver Effect"

To force O-alkylation, one must exploit Hard-Soft Acid-Base (HSAB) theory and specific metal coordination.

-

Alkali Metals (Na/K): Favor the thermodynamically stable N-alkylation (amide-like resonance).

-

Silver Salts (

): Favor O-alkylation .[3][4]-

Rationale:

coordinates to the halide leaving group of the alkylating agent, generating a carbocation-like character (

-

The "Sulfone Switch" Strategy

If starting from 2,4-dichloropyridine is mandatory, one can invert the regioselectivity by manipulating the leaving group capabilities:

-

Displace C2-Cl with Thiomethoxide (NaSMe). (C2 is often favored by soft nucleophiles or under specific thermodynamic control).

-

Oxidize SMe to Sulfone (

). -

Displace C2-

with Alkoxide. The sulfone is a "super-leaving group" at C2, making it more reactive than the C4-Cl.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing 2-alkoxy-4-chloropyridine, highlighting the critical divergence points between N-alkylation and O-alkylation.

Caption: Synthetic divergence in 4-halo-2-pyridone alkylation. Silver salts are critical for accessing the O-alkylated medicinal chemistry building block.

Part 4: Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Methoxy-4-Bromopyridine

Objective: Selective O-methylation of 4-bromo-2-pyridone. Reference: Adapted from J. Org.[5] Chem. methodologies for ambident nucleophiles.[2]

Reagents:

-

4-Bromo-2(1H)-pyridone (1.0 equiv)

-

Methyl Iodide (MeI) (1.5 equiv)

-

Silver Carbonate (

) (1.1 equiv) -

Solvent: Toluene (Anhydrous) or Benzene (Caution: Carcinogen)

Step-by-Step Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-bromo-2-pyridone (10 mmol) and silver carbonate (11 mmol) in anhydrous toluene (50 mL). Note: Protect from light due to silver salts.

-

Addition: Add Methyl Iodide (15 mmol) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to 50–60°C. Stir vigorously for 12–18 hours. Monitoring by TLC (Hexane/EtOAc) should show the disappearance of the polar pyridone and the appearance of a less polar spot (O-isomer). Note: The N-isomer is usually more polar than the O-isomer.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts (AgI and excess

). Wash the pad with EtOAc. -

Purification: Concentrate the filtrate under reduced pressure. The crude oil is purified via flash column chromatography (SiO2, eluting with 5-10% EtOAc in Hexanes).

-

Validation:

-

1H NMR (CDCl3): Look for the O-Me singlet around

3.9–4.0 ppm. (N-Me typically appears upfield around -

13C NMR: The C2 carbon in 2-alkoxypyridine usually resonates downfield (~164 ppm) compared to the carbonyl of the N-alkyl pyridone (~160 ppm).

-

Protocol 2: C4-Selective Suzuki-Miyaura Coupling

Objective: Coupling of 2-methoxy-4-bromopyridine with an aryl boronic acid.

Reagents:

-

2-Methoxy-4-bromopyridine (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(2.0 M aq. solution, 3.0 equiv) -

Solvent: 1,4-Dioxane

Procedure:

-

Combine the halide, boronic acid, and Pd catalyst in a microwave vial.

-

Add Dioxane and aqueous base.[6] Degas with

for 5 minutes. -

Seal and heat at 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

-

Standard aqueous workup and silica purification.

Part 5: Data Summary & Troubleshooting

Table 1: Regioselectivity Drivers in Pyridone Alkylation[7]

| Variable | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Mechanistic Rationale |

| Metal Cation | |||

| Solvent | Polar Aprotic (DMF, DMSO) | Non-polar (Toluene, Benzene, DCM) | Polar solvents dissociate ion pairs, favoring the free anion (N-attack). |

| Leaving Group | Tosylate, Mesylate | Iodide, Bromide | Ag-halide affinity drives the reaction toward Oxygen. |

| Temperature | High (>100°C) | Moderate (RT to 60°C) | N-alkylation is often the thermodynamic product. |

Troubleshooting Common Issues

-

Issue: Presence of N-alkylated impurity (~10-15%).

-

Fix: Switch solvent to pure Benzene (if safety permits) or Hexane/DCM mixtures. Ensure

is fresh and stored in the dark.

-

-

Issue: Hydrolysis of the alkoxy group during Suzuki coupling.

-

Fix: Avoid strong acidic workups. The 2-alkoxypyridine is an imidate ester equivalent; prolonged exposure to aqueous acid will revert it to the pyridone.

-

References

-

Regioselectivity in

Reactions:- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (and Pyridines).

- Source: WuXi Biology / QM Magic Class.

-

URL:[Link]

-

O-Alkylation Methodology

- Title: Alkylations of Heterocyclic Ambident Anions II.

- Source:Journal of Organic Chemistry (Cited via ResearchG

-

URL:[Link]

-

Medicinal Chemistry Applications

-

Advanced Regiocontrol (Solid Phase)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

difference between 2-(tert-butoxy)-4-chloropyridine and 4-(tert-butyl)-2-chloropyridine

This guide provides an in-depth technical analysis of the structural, electronic, and strategic differences between 2-(tert-butoxy)-4-chloropyridine and 4-(tert-butyl)-2-chloropyridine .

Executive Summary

In medicinal chemistry, the distinction between 2-(tert-butoxy)-4-chloropyridine (Compound A) and 4-(tert-butyl)-2-chloropyridine (Compound B) is not merely structural isomerism; it is a divergence in synthetic strategy.

-

Compound A (2-OtBu, 4-Cl) is a "Masked Pyridone." The tert-butoxy group serves as an acid-labile protecting group for the 2-pyridone scaffold. It is selected when the end-goal is a hydrogen-bond donor/acceptor motif (lactam) after functionalizing the 4-position.

-

Compound B (4-tBu, 2-Cl) is a "Lipophilic Scaffold." The tert-butyl group is a permanent structural feature used to increase lipophilicity (LogP) and metabolically block the 4-position, while the 2-chloro group serves as the reactive handle for coupling.

Structural & Electronic Analysis

The electronic environments of these two isomers dictate their reactivity profiles in Nucleophilic Aromatic Substitution (

Comparative Data Table

| Feature | 2-(tert-butoxy)-4-chloropyridine | 4-(tert-butyl)-2-chloropyridine |

| Structure | Ether linkage at C2; Cl at C4 | Alkyl group at C4; Cl at C2 |

| Electronic Effect (C2) | Electron-Donating (+M via Oxygen) | Inductive withdrawing (-I via Nitrogen) |

| Electronic Effect (C4) | Inductive withdrawing (-I via Cl) | Weakly Electron-Donating (+I via Alkyl) |

| Primary Reactivity | C4-Cl (Suzuki/Buchwald) | C2-Cl ( |

| Acid Stability | Labile (Cleaves to Pyridone) | Stable (Inert) |

| LogP (Calc) | ~3.0 | ~3.5 |

| Strategic Role | Precursor to 4-substituted-2-pyridones | Lipophilic pyridine building block |

Electronic Vectors & Reactivity Logic

-

Compound A (2-OtBu): The alkoxy group at C2 is a strong mesomeric donor (+M). This increases electron density in the ring, making the C4-Cl bond less electrophilic compared to a 2,4-dichloropyridine. However, the nitrogen still activates the C4 position sufficiently for Palladium-catalyzed couplings.

-

Compound B (2-Cl): The chlorine is at the C2 position, adjacent to the pyridine nitrogen. The inductive electron-withdrawal of the nitrogen makes C2 highly electrophilic. Consequently, Compound B is significantly more reactive toward

(e.g., with amines/alkoxides) than the C4-Cl of Compound A.

Figure 1: Structural decomposition highlighting the functional roles of substituents.

Synthetic Utility & Workflows

Compound A: The "Masked Pyridone" Route

Researchers use 2-(tert-butoxy)-4-chloropyridine when the target molecule requires a 2-pyridone core. Direct synthesis of substituted pyridones can be difficult due to solubility issues and tautomeric ambiguity (lactam vs. lactim).

Mechanism of Utility:

-

Coupling: The C4-Cl undergoes Suzuki or Buchwald-Hartwig coupling. The bulky tert-butoxy group prevents N-coordination to the catalyst, often improving yields compared to unprotected pyridones.

-

Deprotection: Treatment with acid (TFA or HCl) protonates the ether oxygen. The tert-butyl cation is eliminated (E1 mechanism), generating isobutylene and the thermodynamic 2-pyridone.

Compound B: The "Lipophilic" Route

4-(tert-butyl)-2-chloropyridine is used to introduce a pyridine ring that is lipophilic and metabolically stable.

Mechanism of Utility:

- Reactivity: The C2-Cl is highly activated. It reacts readily with amines, thiols, or alkoxides without metal catalysis.

-

Stability: The C4-tert-butyl group blocks oxidative metabolism (e.g., by CYP450) at the para-position, a common clearance pathway for pyridines.

Figure 2: Decision tree for selecting the appropriate chloropyridine isomer based on synthetic targets.

Experimental Protocols

Protocol A: Acid-Mediated Deprotection of 2-(tert-butoxy) to 2-Pyridone

This protocol converts the protected ether (Compound A derivative) into the active pyridone scaffold.

Reagents:

-

Substrate: 2-(tert-butoxy)-4-arylpyridine (0.5 mmol)

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

Acid: Trifluoroacetic acid (TFA)

Methodology:

-

Dissolution: Dissolve 0.5 mmol of the substrate in 4 mL of DCM in a round-bottom flask.

-

Acid Addition: Add 1 mL of TFA dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

-

Workup: Concentrate the mixture in vacuo to remove excess TFA. Co-evaporate with toluene (2x) to remove trace acid.

-

Neutralization: If the free base is required, suspend the residue in saturated NaHCO3 and extract with EtOAc/MeOH (9:1).

Protocol B: Suzuki-Miyaura Coupling of 4-(tert-butyl)-2-chloropyridine

This protocol utilizes the C2-Cl handle of Compound B.

Reagents:

-

Substrate: 4-(tert-butyl)-2-chloropyridine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

-

Base: K2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

-

Setup: Charge a microwave vial or pressure tube with the substrate, boronic acid, K2CO3, and catalyst.

-

Degassing: Add solvents and sparge with Argon for 5 minutes.

-

Heating: Seal and heat to 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

-

Causality: C2-chloropyridines are sterically sensitive but electronically activated. The use of Pd(dppf) prevents catalyst poisoning by the pyridine nitrogen.[2]

-

-

Workup: Dilute with water, extract with EtOAc, dry over MgSO4, and purify via flash chromatography (Hexane/EtOAc).

Synthesis of the Building Blocks

Understanding the origin of these molecules prevents regioselectivity errors during synthesis planning.[2]

-

4-(tert-butyl)-2-chloropyridine:

-

Synthesized from 4-tert-butylpyridine .

-

Step 1: Oxidation to N-oxide (mCPBA or H2O2).

-

Step 2: Chlorination with POCl3.[2] The N-oxide directs the chloride to the 2-position via an addition-elimination mechanism.

-

-

2-(tert-butoxy)-4-chloropyridine:

-

Caution: Direct reaction of 2,4-dichloropyridine with t-BuOK favors substitution at C4 , yielding the wrong isomer (4-tert-butoxy-2-chloropyridine).

-

Correct Route: Typically synthesized via O-alkylation of 4-chloro-2-pyridone using isobutylene (acid catalyzed) or tert-butyl trichloroacetimidate. This ensures the oxygen is fixed at the 2-position.

-

References

-

Synthesis of 4-alkoxypyridines via Nucleophilic Substitution.

-

Reactivity of 2-chloropyridine vs 4-chloropyridine.

-

Acid Catalyzed Deprotection of tert-Butyl Ethers.

-

Synthesis of 4-(tert-butyl)-2-chloropyridine.

-

2-Pyridone Scaffolds in Drug Discovery.

- Context: Highlights the medicinal chemistry value of the 2-pyridone motif (derived

-

Source: PubMed (Bioorg Med Chem Lett). Link

Sources

Physicochemical Properties: A Foundation for Predicting Solubility

An In-depth Technical Guide to the Solubility of 2-tert-butoxy-4-chloropyridine in Organic Solvents

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a compound's solubility is paramount for its successful application in synthesis, purification, and formulation. This guide provides a detailed exploration of the solubility characteristics of 2-tert-butoxy-4-chloropyridine, a key intermediate in medicinal chemistry and materials science. Moving beyond a simple data table, this document elucidates the underlying physicochemical principles that govern its solubility and provides actionable experimental protocols for its determination.

The solubility of a compound is intrinsically linked to its molecular structure. 2-tert-butoxy-4-chloropyridine (MW: 185.65 g/mol , MF: C9H12ClNO) possesses a unique combination of functional groups that dictate its interactions with various solvents.[1]

-

Pyridine Ring: The core of the molecule is a pyridine ring. Pyridine itself is a polar, aprotic heterocyclic aromatic amine.[2][3] The nitrogen atom introduces a dipole moment and can act as a hydrogen bond acceptor, contributing to its miscibility with a range of solvents.[2][3]

-

4-Chloro Group: The chlorine atom at the 4-position is an electron-withdrawing group, which can influence the electron density of the pyridine ring. Its presence also adds to the molecule's overall polarity and potential for dipole-dipole interactions.

-

2-tert-butoxy Group: The tert-butoxy group is a bulky, non-polar alkyl group. This substituent significantly increases the lipophilicity (fat-solubility) of the molecule and can sterically hinder interactions with the pyridine nitrogen. The presence of a tert-butyl group on a pyridine ring is known to enhance solubility in organic solvents.[4][5]

The interplay of the polar pyridine ring and chloro-substituent with the non-polar tert-butoxy group suggests that 2-tert-butoxy-4-chloropyridine will exhibit a broad solubility profile, with a preference for organic solvents of low to moderate polarity.

Predicted Solubility Profile

Based on the "like dissolves like" principle, which states that substances with similar polarities tend to be soluble in one another, we can predict the solubility of 2-tert-butoxy-4-chloropyridine in various classes of organic solvents.[6]

Table 1: Predicted Solubility of 2-tert-butoxy-4-chloropyridine in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene, Diethyl Ether | High | The large, non-polar tert-butoxy group will have strong van der Waals interactions with these solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | High to Moderate | These solvents can engage in dipole-dipole interactions with the polar pyridine ring and chloro group, while also accommodating the non-polar tert-butoxy group. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | While the pyridine nitrogen can accept hydrogen bonds, the bulky tert-butoxy group may hinder this interaction. The overall non-polar character of the molecule will limit its solubility in highly polar, hydrogen-bonding solvents. |

| Aqueous | Water | Very Low | The significant non-polar character of the molecule, dominated by the tert-butoxy group and the pyridine ring itself, will lead to poor solubility in water. |

Experimental Determination of Solubility: A Practical Guide

The following protocols provide a framework for determining the solubility of 2-tert-butoxy-4-chloropyridine in the laboratory.

Qualitative Solubility Assessment

This rapid method is useful for initial solvent screening.

Protocol:

-

Add approximately 25 mg of 2-tert-butoxy-4-chloropyridine to a small test tube.

-

Add the solvent of interest in 0.25 mL increments, up to a total of 0.75 mL.

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds.

-

Observe if the solid dissolves completely.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent at room temperature.[7][8][9]

Diagram 1: Qualitative Solubility Testing Workflow

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Isothermal Method)

This method provides a more precise measurement of solubility at a specific temperature.

Protocol:

-

Prepare a saturated solution by adding an excess of 2-tert-butoxy-4-chloropyridine to a known volume of the chosen solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the solution to stand undisturbed at the same temperature until the undissolved solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid crystallization.

-

Transfer the supernatant to a pre-weighed vial.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility in g/100 mL or other desired units.

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Pyridine [chemeurope.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

The Strategic Role of 2-(tert-Butoxy)-4-Chloropyridine in Advanced Pharmaceutical Synthesis: A Comprehensive Technical Guide & Supplier Analysis

Executive Summary

In the landscape of modern drug discovery, functionalized pyridines serve as ubiquitous pharmacophores. Among these, 2-(tert-butoxy)-4-chloropyridine (CAS: 1346809-06-0) has emerged as a highly strategic building block for medicinal chemists[1]. Its architectural value lies in its orthogonal reactivity: the C4-chloride acts as a robust electrophilic handle for transition-metal-catalyzed cross-coupling, while the C2-tert-butoxy group functions as a sterically shielded, electron-donating moiety that can be selectively unmasked to reveal a 2-pyridone core. This whitepaper provides researchers and drug development professionals with an in-depth analysis of its physicochemical profile, mechanistic utility, self-validating experimental protocols, and a verified commercial supplier landscape.

Chemical Identity & Physicochemical Profiling

Understanding the baseline metrics of 2-(tert-butoxy)-4-chloropyridine is critical for predicting its behavior in complex reaction matrices[1]. The tert-butyl group significantly increases the lipophilicity of the molecule while preventing unwanted N-alkylation or N-oxidation during upstream synthetic steps.

| Property | Value |

| Chemical Name | 2-(tert-Butoxy)-4-chloropyridine |

| CAS Number | 1346809-06-0 |

| Molecular Formula | C9H12ClNO |

| Molecular Weight | 185.65 g/mol |

| Topological Polar Surface Area (TPSA) | 22.1 Ų |

| Canonical SMILES | CC(C)(C)OC1=NC=CC(=C1)Cl |

Table 1: Physicochemical properties aggregated from computational chemical data and commercial supplier specifications[1],.

Mechanistic Utility & Causality in Synthesis

The synthetic utility of 2-(tert-butoxy)-4-chloropyridine is driven by the precise electronic push-pull dynamics of its substituents.

-

The C4-Chloride (The Coupling Handle): The electronegative pyridine nitrogen withdraws electron density from the C2 and C4 positions. This activation makes the C4-C(Cl) bond highly susceptible to oxidative addition by Palladium(0) species, facilitating Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

-

The C2-tert-Butoxy Group (The Masked Pyridone): Why use a tert-butoxy group instead of a standard methoxy group? Causality dictates that methoxy deprotection requires harsh, Lewis-acidic conditions (e.g., BBr3) which frequently degrade sensitive functional groups on complex Active Pharmaceutical Ingredients (APIs). Conversely, the tert-butoxy group is cleaved under mildly acidic conditions (e.g., Trifluoroacetic acid, TFA). The mechanism proceeds via the formation of a highly stable tert-butyl cation, which rapidly eliminates to form isobutylene gas. The evolution of gas drives the reaction to completion via Le Chatelier's principle, yielding the thermodynamically stable 2-pyridone tautomer.

Mechanistic pathway of 2-(tert-butoxy)-4-chloropyridine in cross-coupling and deprotection.

Experimental Workflows & Self-Validating Protocols

To ensure high fidelity in drug development, protocols must be self-validating. The following workflow details the Suzuki-Miyaura coupling of 2-(tert-butoxy)-4-chloropyridine, incorporating built-in quality control checkpoints to guarantee reproducibility.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

-

Step 1: Reagent Preparation & Degassing.

-

Action: Dissolve 2-(tert-butoxy)-4-chloropyridine (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H2O. Sparge with N2 for 15 minutes.

-

Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) peroxo complexes. Thorough degassing is non-negotiable for achieving high catalytic turnover numbers.

-

-

Step 2: Catalyst & Base Addition.

-

Action: Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (2.0 eq).

-

Causality: Pd(dppf)Cl2 is selected because the bidentate dppf ligand enforces a wide bite angle, which accelerates the rate-limiting reductive elimination step. K2CO3 activates the boronic acid by forming a highly reactive boronate complex.

-

-

Step 3: Thermal Cycling & In-Process Control (Self-Validation).

-

Action: Heat the reaction mixture to 80°C.

-

Validation Checkpoint: After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The protocol is validated to proceed to workup only when the m/z 186 [M+H]+ peak of the starting material is depleted by >95%, and the target product mass is dominant.

-

-

Step 4: Workup & Purification.

-

Action: Quench with water, extract with EtOAc, dry the organic layer over Na2SO4, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling process.

Commercial Supplier Landscape & Procurement Strategy

For Contract Research Organizations (CROs) and Contract Development and Manufacturing Organizations (CDMOs), securing a reliable supply chain for intermediates is as critical as the chemistry itself. 2-(tert-butoxy)-4-chloropyridine is commercially available from several highly vetted global suppliers. When selecting a vendor, researchers must prioritize chemical purity (>95% is standard for transition-metal catalysis to avoid catalyst poisoning by trace impurities) and regional lead times.

| Supplier Name | Catalog / Reference | Standard Purity | Primary Region |

| Fluorochem | 1346809-06-0 | >95% | UK / Europe[2] |

| ChemShuttle | WLZ3018 | 95% | USA / Global |

| CymitQuimica | IN-DA00HTRG | >95% | Europe[3] |

| Alchem Pharmtech | 1346809-06-0 | 95% | USA[4] |

Table 2: Verified commercial suppliers of 2-(tert-butoxy)-4-chloropyridine.

Procurement Insight: Procurement teams should request a Certificate of Analysis (CoA) and a recent 1H-NMR spectrum prior to bulk purchasing. This is to verify the absence of the 2-pyridone tautomer, which can prematurely form if the batch was exposed to acidic conditions or excessive moisture during storage.

Conclusion

2-(tert-butoxy)-4-chloropyridine is an indispensable intermediate for the synthesis of complex pharmaceutical architectures. By leveraging its orthogonal reactivity—specifically the robust C4-chloride for cross-coupling and the acid-labile C2-tert-butoxy group for late-stage pyridone unmasking—medicinal chemists can streamline synthetic routes and improve overall yields. Adhering to self-validating protocols and sourcing from verified commercial suppliers ensures maximum reproducibility in drug discovery campaigns.

References

Sources

safety data sheet (SDS) for 2-tert-butoxy-4-chloropyridine

Advanced Safety and Handling Whitepaper: 2-tert-Butoxy-4-chloropyridine in Pharmaceutical Synthesis

Executive Summary

As a Senior Application Scientist, I frequently utilize 2-tert-butoxy-4-chloropyridine (CAS: 1346809-06-0)[1] as a critical bifunctional building block in the design of complex active pharmaceutical ingredients (APIs). This compound offers a highly reactive electrophilic center (the 4-chloro group) paired with a robust, yet selectively cleavable protecting group (the 2-tert-butoxy ether). However, the exact chemical properties that make this compound synthetically invaluable also necessitate rigorous, mechanistic safety protocols.

This whitepaper transcends a standard Safety Data Sheet (SDS). It is designed to provide researchers and drug development professionals with a deep understanding of the structural causality behind the compound's hazards—particularly the hepatotoxic potential inherent to halopyridines[2][3]—and to establish self-validating laboratory workflows for its safe manipulation.

Physicochemical Profiling & Structural Causality

To handle a chemical safely, one must understand how its molecular structure dictates its physical state and reactivity. The addition of the tert-butoxy group to the halopyridine core significantly increases the molecule's lipophilicity. This altered partition coefficient enhances transdermal permeability compared to unsubstituted halopyridines, directly elevating its dermal toxicity profile[4][5].

Table 1: Physicochemical and Identification Data

| Property | Value / Description | Causality / Impact |

| Chemical Name | 2-tert-butoxy-4-chloropyridine | Nomenclature standard for API synthesis logs. |

| CAS Registry Number | 1346809-06-0[1] | Unique identifier for inventory and SDS tracking. |

| Molecular Formula | C9H12ClNO[1] | Indicates halogenated organic nature. |

| Molecular Weight | 185.65 g/mol [1] | Used for precise stoichiometric calculations. |

| Storage Temperature | 2-8 °C | Prevents thermal degradation and pressure buildup. |

| Reactivity Profile | Acid-labile ether[6]; active in SNAr. | Dictates incompatibility with strong acids during storage. |

Toxicological & Hazard Assessment (The "Why" Behind the SDS)

Standard SDS documents list hazards (e.g., H310: Fatal in contact with skin) but rarely explain the biological mechanisms[4][7]. Understanding these pathways is critical for respecting the reagent.

-

Hepatotoxicity & Glutathione Depletion: Animal models exposed to halopyridines demonstrate that the liver is the primary target organ, with hemorrhagic necrosis observed following acute exposure[2]. The mechanism involves the formation of reactive electrophilic intermediates via hepatic Cytochrome P450 enzymes. These intermediates rapidly deplete cellular glutathione (GSH), leading to unchecked oxidative stress, hepatocyte micro-granulation, and eventual necrosis[3].

-

Dermal and Inhalation Hazards: Because the lipophilic tert-butoxy group facilitates rapid skin absorption, halopyridines are classified as fatal in contact with skin or if inhaled (Acute Tox. 2 and 3)[4][7].

-

Environmental Toxicity: Halogenated pyridines are highly toxic to aquatic life with long-lasting effects (Aquatic Chronic 1). They must never be disposed of in standard aqueous waste streams[7].

Mechanistic pathway of halopyridine-induced hepatotoxicity via glutathione depletion.

Self-Validating Laboratory Protocols

Trustworthy science requires self-validating systems. The following protocols integrate safety and chemical checks directly into the workflow.

Protocol A: Safe Handling & Storage Workflow

Rationale: To mitigate the severe dermal and inhalation risks associated with halopyridines[5].

-

Engineering Controls: All manipulations must be performed in a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm[8].

-

PPE Validation: Don double nitrile gloves (minimum 8 mil thickness). Self-Validation Step: Inspect outer gloves for degradation every 30 minutes; halopyridines can permeate standard thin nitrile over time. Wear tight-sealing chemical safety goggles and a highly resistant lab coat[8].

-

Storage: Store in a tightly sealed, light-resistant container at 2-8°C. Segregate from strong oxidizing agents and strong acids, which can trigger premature cleavage or exothermic decomposition[4][8].

Protocol B: Controlled Acidic Cleavage of the tert-Butoxy Group

Rationale: The tert-butyl ether is a common protecting group, typically cleaved using strong acids like Trifluoroacetic Acid (TFA)[6][9]. This reaction releases isobutylene gas, posing a pressurization hazard.

-

Preparation: Dissolve 2-tert-butoxy-4-chloropyridine in anhydrous Dichloromethane (DCM) within a round-bottom flask equipped with a venting needle to prevent pressure buildup from isobutylene evolution.

-

Acid Addition: Cool the solution to 0°C. Slowly add TFA (typically 20-50% v/v) dropwise[9]. Self-Validation Step: The controlled evolution of gas (isobutylene) serves as a visual indicator of reaction initiation.

-

Monitoring: Stir at room temperature. Monitor via TLC or LC-MS until the starting material is entirely consumed.

-

Quenching (Critical Safety Step): Concentrate the mixture under reduced pressure (using a cold trap to capture TFA). Carefully neutralize the residue with saturated aqueous NaHCO3 until CO2 evolution ceases. Causality: Failure to fully neutralize residual TFA can lead to degradation of the resulting 4-chloro-2-pyridone during isolation.

-

Extraction: Extract the aqueous layer with Ethyl Acetate, dry over anhydrous Na2SO4, and concentrate to isolate the deprotected product.

Self-validating experimental workflow for the acidic cleavage of the tert-butoxy protecting group.

Emergency Response & Decontamination

-

Spill Mitigation: Do not use combustible materials (e.g., sawdust) to absorb spills. Use a universal chemical binder or sand. Decontaminate the surface with a 5% sodium hypochlorite solution to oxidize residual halopyridines, followed by a thorough water rinse[4].

-

Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Due to the high dermal toxicity (LD50 < 200 mg/kg in rabbits for similar halopyridines)[4], seek immediate medical attention regardless of the exposed surface area.

References

-

National Toxicology Program (NTP). "2-Chloropyridine Toxicity Summary". National Institutes of Health (NIH). URL:[Link]

-

Food and Drug Administration (FDA). "218037Orig1s000 INTEGRATED REVIEW". FDA Access Data. URL:[Link]

-

Wikipedia. "Ether cleavage". Wikimedia Foundation. URL:[Link]

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Ether cleavage - Wikipedia [en.wikipedia.org]

- 7. lgcstandards.com [lgcstandards.com]

- 8. fishersci.com [fishersci.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Strategic Utilization of 2-tert-Butoxypyridine Scaffolds in High-Fidelity Drug Discovery

Topic: Strategic Utilization of 2-tert-Butoxypyridine Derivatives in Drug Discovery Content Type: In-depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Masked" Pyridone Advantage

In modern medicinal chemistry, the 2-pyridone scaffold is a privileged structure found in numerous bioactive compounds (e.g., Perampanel, Pirfenidone). However, the direct manipulation of 2-pyridones is often plagued by poor solubility, high polarity, and ambiguous tautomeric reactivity (lactam vs. lactim).

The 2-tert-butoxypyridine moiety serves as a critical tactical intermediate. Unlike methyl or benzyl ethers, which require harsh Lewis acids (BBr₃) or hydrogenolysis for cleavage, the tert-butoxy group provides a unique balance: it is robust enough to survive basic nucleophilic substitutions and metal-catalyzed cross-couplings, yet sufficiently acid-labile to be removed under mild conditions to reveal the pharmacophoric 2-pyridone.

This guide details the synthesis, stability profiling, and deprotection logic of 2-tert-butoxypyridine derivatives, providing a self-validating workflow for their integration into drug discovery campaigns.

Physicochemical Rationale & Synthetic Utility[1][2][3][4][5][6][7]

The Tautomer Trap

2-Pyridones exist in equilibrium with 2-hydroxypyridines. In non-polar solvents, the hydroxy form is favored; in polar solvents and the solid state, the amide (pyridone) form dominates, leading to strong intermolecular hydrogen bonding (dimerization) and low solubility.

The Solution: O-Alkylation with a bulky tert-butyl group locks the molecule in the pyridine (aromatic) form.

-

Lipophilicity: Significantly increases LogP, facilitating silica gel chromatography.

-

Solubility: Disrupts H-bond donor/acceptor networks, enabling dissolution in DCM, THF, and Toluene.

-

Regioselectivity: Directs electrophilic aromatic substitution (SEAr) to the 5-position, distinct from the 3/5-direction of the free pyridone.

Comparative Stability Profile

| Protecting Group | Stability (Base) | Stability (Nucleophiles) | Deprotection Condition | Suitability for Late-Stage |

| O-Methyl (OMe) | High | High | BBr₃ / HBr (Harsh) | Low (Incompatible with sensitive motifs) |

| O-Benzyl (OBn) | High | High | H₂ / Pd-C (Mild) | Medium (Risk of reducing alkenes/halides) |

| O-tert-Butyl (OtBu) | High | High | TFA / HCl (Acid Lability) | High (Orthogonal to hydrogenation) |

High-Fidelity Synthesis Protocols

Protocol A: Nucleophilic Aromatic Substitution (SₙAr)

The most reliable route to 2-tert-butoxypyridines is the displacement of a 2-halo substituent by potassium tert-butoxide (KOtBu).

Critical Mechanistic Insight: 2-Fluoropyridines react ~320x faster than 2-chloropyridines due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round-bottom flask and purge with N₂.

-

Reagents:

-

Substrate: 2-Fluoropyridine derivative (1.0 equiv).

-

Nucleophile: Potassium tert-butoxide (KOtBu) (1.2 – 1.5 equiv).

-

Solvent: Anhydrous THF (for reactive substrates) or DMSO (for deactivated substrates).

-

-

Execution:

-

Dissolve KOtBu in solvent at 0°C.

-

Add the 2-fluoropyridine dropwise to control exotherm.

-

Warm to Room Temperature (RT). For 2-chloropyridines, heat to 80-100°C.

-

-

Monitoring (Self-Validation):

-

TLC: Look for the disappearance of the starting material (UV active) and the appearance of a more non-polar spot (O-tBu product).

-

NMR Check: Disappearance of the distinctive F-C coupling in ¹³C NMR (if applicable) or shift of the H-3 proton.

-

-

Workup: Quench with saturated NH₄Cl. Extract with Et₂O (avoid DCM if DMSO is used to prevent emulsion). Wash organic layer with water (3x) to remove DMSO.

Reaction Mechanism Visualization (SₙAr)

Figure 1: The SₙAr pathway favors Fluorine displacement due to inductive stabilization of the anionic transition state.

The "Release" Mechanism: Acid-Catalyzed Deprotection

The strategic value of the tert-butoxy group lies in its clean removal. Unlike ester hydrolysis, this reaction proceeds via an E1-like fragmentation, releasing isobutene gas and generating the thermodynamic 2-pyridone.

Protocol B: TFA-Mediated Deprotection

Applicability: Late-stage synthesis where the 2-pyridone is the final target.

-

Dissolution: Dissolve the 2-tert-butoxypyridine (1.0 mmol) in DCM (5 mL).

-

Acidification: Add Trifluoroacetic acid (TFA) (2-5 mL). Note: A scavenger like triethylsilane is usually not required unless cation-sensitive groups are present, as isobutene is volatile.

-

Reaction: Stir at RT for 1-4 hours.

-

Validation:

-

LCMS: Mass shift of -56 Da (Loss of C₄H₈).

-

¹H NMR: Appearance of a broad downfield singlet (δ 11-13 ppm) corresponding to the amide N-H of the pyridone.

-

-

Purification: Concentrate in vacuo. Azeotrope with toluene/DCM to remove residual TFA.

Deprotection Pathway Visualization

Figure 2: Acid-mediated cleavage proceeds via cation formation, releasing volatile isobutene to drive equilibrium.

Medicinal Chemistry Case Studies & Data

Metabolic Stability & Liability

While the 2-tert-butoxypyridine is a robust synthetic intermediate, it is generally metabolically unstable in vivo.

-

CYP450 Liability: The tert-butyl group is susceptible to oxidative dealkylation (O-dealkylation) by CYP enzymes (specifically CYP3A4 and CYP2D6).

-

Prodrug Potential: In some contexts, this instability is exploited to deliver the polar 2-pyridone (which has poor membrane permeability) across the gut wall as the lipophilic tert-butoxy prodrug, which is then metabolized to the active drug in the liver.

Comparative Reaction Rates (Data Summary)

| Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 2-Fluoropyridine | KOtBu | DMSO | 25 | 1.0 | 95 | [1] |

| 2-Chloropyridine | KOtBu | DMSO | 100 | 4.0 | 78 | [1] |

| 2-Chloropyridine | KOtBu | Toluene | 110 | 12.0 | 45 | [2] |

Key Insight: Always prioritize the 2-Fluoro precursor for temperature-sensitive substrates.

References

-

Synthesis of 2-tert-butoxypyridine via SNAr

- Title: "Potassium tert-butoxide promoted regioselective deuteration of pyridines" (Contextual SNAr conditions)

- Source: Nottingham University / ResearchG

-

URL:[Link]

-

Deprotection & Ligand Synthesis

- Title: "Efficient synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand"

- Source: Beilstein Journal of Organic Chemistry

-

URL:[Link]

-

2-Pyridone Drug Discovery Context

-

General Reactivity of Fluoropyridines

- Title: "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide"

- Source: Helvetica Chimica Acta

-

URL:[Link]

Sources

Suzuki-Miyaura coupling conditions for 2-(tert-butoxy)-4-chloropyridine

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 2-(tert-Butoxy)-4-chloropyridine

Executive Summary

The Suzuki-Miyaura cross-coupling of heteroaryl chlorides is a cornerstone reaction in modern drug discovery and development. However, the functionalization of 2-(tert-butoxy)-4-chloropyridine presents a unique set of electronic, steric, and stability challenges. This application note provides a comprehensive, self-validating protocol for the efficient cross-coupling of 2-(tert-butoxy)-4-chloropyridine with arylboronic acids. By leveraging advanced Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos) and optimized biphasic basic conditions, this methodology ensures high yields while strictly preserving the acid-labile tert-butoxy moiety[1].

Mechanistic Rationale & Substrate Profiling

To achieve high conversion rates, one must understand the specific causality behind the reactivity of 2-(tert-butoxy)-4-chloropyridine:

-

Electronic Deactivation: Unlike electron-deficient chloropyridines, the tert-butoxy group at the C2 position donates electron density into the pyridine ring via resonance (+M effect). This overall electron richness strengthens the C4–Cl bond, making the initial oxidative addition of the Palladium(0) catalyst sluggish when using standard first-generation catalysts like Pd(PPh3)4[1].

-

Steric Considerations: While the tert-butoxy group is bulky, its position at C2 means the C4 reaction center is relatively unhindered. However, the catalyst must still navigate the overall spatial profile of the heterocycle.

-

Acid Lability: The tert-butoxy group is highly sensitive to acidic conditions. Exposure to strong acids (e.g., HCl during workup) will rapidly cleave the ether linkage, yielding the corresponding 2-pyridone/2-hydroxypyridine derivative. Therefore, the entire workflow—from reaction to purification—must maintain a neutral to basic environment.

Catalyst Selection: To overcome the high activation energy required for the oxidative addition into the electron-rich C–Cl bond, a highly active, electron-rich, and bulky ligand is required. XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) paired with a Pd precatalyst (such as XPhos Pd G2 or Pd2(dba)3) forms an active 12-electron

Fig 2. L1Pd(0) catalytic cycle highlighting oxidative addition, transmetalation, and elimination.

Optimization & Quantitative Data

The table below summarizes the optimization landscape. Standard conditions often fail or result in poor yields due to the unreactive nature of the C-Cl bond in this specific electronic environment[4]. Transitioning to a Buchwald ligand system with a strong, soluble base (

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| None | Dioxane/ | 100 | <10% | Sluggish oxidative addition; >85% starting material recovered. | ||

| dppf | Dioxane/ | 100 | 35% | Moderate conversion; significant protodeboronation of boronic acid. | ||

| XPhos (6 mol%) | Dioxane/ | 100 | 88% | Rapid conversion; highly efficient for electron-rich heteroaryl chlorides. | ||

| XPhos Pd G2 (2 mol%) | XPhos | Dioxane/ | 80 | 96% | Optimal; fast activation, lower temperature required, minimal side products. |

Experimental Protocol

This protocol utilizes XPhos Pd G2, which generates the active

Fig 1. Step-by-step workflow for the Suzuki-Miyaura coupling of 2-(tert-butoxy)-4-chloropyridine.

Materials Required:

-

2-(tert-butoxy)-4-chloropyridine (1.0 equiv, 1.0 mmol)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%)

-

Potassium phosphate tribasic (

) (3.0 equiv) -

1,4-Dioxane (Anhydrous) and Deionized Water (4:1 ratio, 5 mL total volume)

Step-by-Step Methodology:

-

Solvent Degassing (Critical Step): In a separate flask, prepare a 4:1 (v/v) mixture of 1,4-Dioxane and water. Sparge the solvent mixture vigorously with ultra-pure Nitrogen or Argon gas for at least 30 minutes prior to use[5]. Causality: Dissolved oxygen will rapidly irreversibly oxidize the electron-rich XPhos ligand and deactivate the Pd(0) species.

-

Reagent Charging: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-(tert-butoxy)-4-chloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol),

(3.0 mmol), and XPhos Pd G2 (0.02 mmol). -

Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with Nitrogen/Argon. Repeat this cycle three times.

-

Reaction Initiation: Add 5.0 mL of the degassed Dioxane/

mixture via syringe. Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800-1000 rpm) to ensure adequate mixing of the biphasic system. -

Monitoring: Allow the reaction to proceed for 2 to 18 hours. Monitor via TLC (Hexanes/EtOAc) or LC-MS.

-

Quench and Workup: Once complete, remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and Water (5 mL). Filter the biphasic mixture through a short pad of Celite to remove palladium black, washing the pad with additional Ethyl Acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Crucial Note: Do NOT wash the organic layer with HCl or acidic brine, as this will cleave the tert-butoxy group. Wash the combined organic layers with neutral brine (15 mL), dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate.

Protocol Validation & In-Process Controls

To ensure the trustworthiness of the execution, this protocol acts as a self-validating system through the following in-process checks:

-

Visual Catalyst Activation Check: Upon addition of the solvent and initial heating, the XPhos Pd G2 precatalyst (typically a pale yellow/tan powder) should dissolve and the solution will transition to a deep red/orange color, indicating the successful generation of the active

species. If the solution turns opaque black within the first 10 minutes, the system was improperly degassed, resulting in catalyst death (Pd black formation). -

Aqueous pH Validation: During the extraction phase (Step 7), the aqueous layer should test basic (pH 9-11) via pH paper due to the

. If the pH is neutral or acidic, a deviation occurred, risking the integrity of the tert-butoxy protecting group. -

Deboronation Monitoring: If LC-MS indicates a stalling reaction with the presence of unreacted chloropyridine but no remaining boronic acid, protodeboronation has occurred. This validates the need to either lower the temperature slightly or add the boronic acid in two distinct portions.

References

- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC, nih.gov.

- The Chloropyridine Core: A Technical Guide to Fundamental Reactivity for Drug Discovery and Development - Benchchem, benchchem.com.

- A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds | Request PDF - ResearchGate, researchgate.net.

- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications, acs.org.

- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit, reddit.com.

- Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross- coupling reactions by α-halo-N - The Royal Society of Chemistry, rsc.org.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(tert-butoxy)-4-chloropyridine

Introduction: Strategic C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these crucial bonds, largely overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited substrate scope.[1][2] This application note provides a detailed guide to the Buchwald-Hartwig amination of 2-(tert-butoxy)-4-chloropyridine, a heteroaromatic building block of significant interest in drug development. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-(tert-butoxy)-4-chloropyridine to form a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[2]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.

Bulky, electron-rich phosphine ligands are essential to facilitate each of these steps, promoting the desired reaction pathway and preventing side reactions.[3]

Caption: A generalized workflow for the Buchwald-Hartwig amination catalytic cycle.

Expert Insights on 2-(tert-butoxy)-4-chloropyridine Amination

The successful amination of 2-(tert-butoxy)-4-chloropyridine requires careful consideration of its unique electronic and steric properties.

-

Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, which activates the C4 position (para to the nitrogen) towards nucleophilic attack. This makes the oxidative addition of the C-Cl bond to the palladium catalyst more facile compared to an unactivated chlorobenzene. The 2-tert-butoxy group is an electron-donating group, which can partially offset the activating effect of the ring nitrogen. However, its influence is less pronounced at the 4-position.

-

Steric Considerations: The bulky tert-butoxy group at the C2 position can sterically hinder the approach of the palladium catalyst to the C-Cl bond. This steric hindrance necessitates the use of a bulky phosphine ligand on the palladium catalyst to create a coordinatively unsaturated and highly reactive species that can overcome this challenge.

-

Choice of Catalyst System: For the amination of electron-rich and sterically hindered heteroaryl chlorides like our target substrate, the use of highly active catalyst systems is crucial. Buchwald's biarylphosphine ligands, such as XPhos, have proven to be particularly effective.[4] The use of pre-formed palladium catalysts, known as palladacycles (e.g., XPhos Pd G3), is highly recommended as they offer greater air and moisture stability and lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.

-

Base Selection: A strong, non-nucleophilic base is essential for the deprotonation of the amine coordinated to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most commonly employed and effective base for this transformation.[5] It is crucial to use a high-purity, anhydrous grade of the base to avoid side reactions such as hydrodehalogenation.

Experimental Protocol: Buchwald-Hartwig Amination of 2-(tert-butoxy)-4-chloropyridine

This protocol provides a reliable starting point for the amination of 2-(tert-butoxy)-4-chloropyridine with a primary amine. Optimization may be required for different amine coupling partners.

Materials:

-

2-(tert-butoxy)-4-chloropyridine

-

Primary amine (e.g., aniline)

-